4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a substituted imidazo[2,1-f]purine-dione core. The structure includes:
- Imidazopurine-dione scaffold: A bicyclic system with two fused rings (imidazole and purine), modified with methyl groups at positions 1 and 7 and a phenethyl substituent at position 2.
Properties
IUPAC Name |
4-[4,7-dimethyl-1,3-dioxo-2-(2-phenylethyl)purino[7,8-a]imidazol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-15-14-28-19-20(25-22(28)29(15)17-8-10-18(11-9-17)34(24,32)33)26(2)23(31)27(21(19)30)13-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H2,24,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAALTKTBGYBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the phenethyl group and the benzenesulfonamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The following compounds share structural or functional similarities with the target molecule:
*Estimated based on structural analysis. †Benzenesulfonamide enhances hydrophilicity compared to non-sulfonamide analogs.
Pharmacological and Functional Insights
- Substituent Effects: The benzenesulfonamide group in the target compound likely improves aqueous solubility compared to analogs like the 2-hydroxyphenyl derivative . Sulfonamides are known to enhance binding affinity in enzyme inhibitors (e.g., carbonic anhydrase) .
Core Scaffold Differences :
Physicochemical Properties
- Melting Point (MP): The target compound’s MP is unreported, but analogs like the fluorinated chromenone derivative exhibit MPs >170°C, suggesting high crystallinity .
- pKa : The 2-hydroxyphenyl analog () has a pKa of ~9.11, indicating moderate basicity, whereas the sulfonamide group in the target compound may exhibit acidic properties (typical pKa ~10–11 for sulfonamide protons).
Biological Activity
4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide (CAS Number: 938842-24-1) is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 478.5 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N6O4S |
| Molecular Weight | 478.5 g/mol |
| CAS Number | 938842-24-1 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It might bind to various receptors, influencing cellular signaling and physiological responses.
- Autophagy Induction : Some studies suggest that it can induce autophagy in cells, leading to degradation of intracellular molecules .
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its effectiveness appears to vary based on concentration and specific microbial targets.
Study on Anticancer Effects
A study published in a peer-reviewed journal evaluated the effects of the compound on human cancer cell lines. The results demonstrated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range across several tested cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 4.5 |
| HeLa (Cervical Cancer) | 6.0 |
Mechanistic Insights
Further investigations into the mechanism revealed that the compound triggers apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
